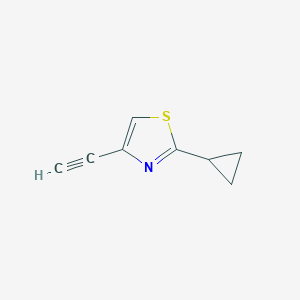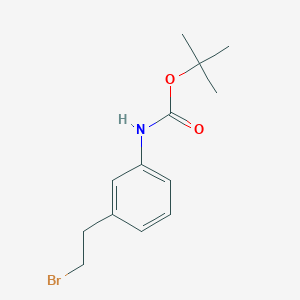
4-(2-苯乙基)-1H-吡唑
描述
4-(2-Phenylethyl)-1H-pyrazole is a useful research compound. Its molecular formula is C11H12N2 and its molecular weight is 172.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Phenylethyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Phenylethyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌特性:该化合物的某些衍生物已显示出抑制肺癌细胞生长的希望,特别是通过细胞周期停滞和自噬 (Zheng 等人,2010 年)。此外,各种基于吡唑的化合物已显示出对多种癌细胞系(包括白血病、结肠癌和脑癌)的抗癌活性 (Bustos 等人,2018 年)。
血小板抗聚集和其他活性:已发现某些衍生物在动物模型中表现出血小板抗聚集活性以及抗高血压、局部麻醉、镇痛和抗炎作用 (Bondavalli 等人,1992 年)。
抗氧化活性:对含肼基的吡唑衍生物的研究揭示了其潜在的自由基清除能力和显着的抗氧化活性,使其成为自由基清除领域进一步探索的候选者 (Karrouchi 等人,2019 年)。
抗菌活性:一些衍生自 4-(二甲氨基亚甲基)-1-苯基-3-(吡啶-3-基)-1H-吡唑-5(4H)-酮的新型吡唑并吡啶类化合物已显示出对革兰氏阳性菌和革兰氏阴性菌以及抗真菌活性具有良好的抗菌活性 (El‐Borai 等人,2013 年)。
镇静和血小板抗聚集活性:一些 3,5-二苯基-1H-吡唑衍生物已在小鼠中表现出显着的镇静作用和显着的血小板抗聚集活性,以及中等的局部麻醉、镇痛和抗炎活性 (Bondavalli 等人,1990 年)。
防腐性能:已合成了一种特定的吡唑衍生物并测试了其在酸性溶液中对碳钢的防腐性能,显示出作为缓蚀剂的显着功效 (Deyab 等人,2019 年)。
Al3+ 离子的荧光化学传感器:对吡唑衍生物 4-[(2-羟基-萘-1-基亚甲基)-氨基]-1,5-二甲基-2-苯基-1,2-二氢-吡唑-3-酮的研究揭示了其作为选择性检测 Al3+ 离子的荧光化学传感器的潜力 (Asiri 等人,2018 年)。
属性
IUPAC Name |
4-(2-phenylethyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-2-4-10(5-3-1)6-7-11-8-12-13-9-11/h1-5,8-9H,6-7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVDFDBXTFZGQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CNN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















